6-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid
Description
6-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid is a complex organic compound with a unique structure that combines elements of furochromen and hexanoic acid
Properties
Molecular Formula |
C22H25NO6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
6-[[2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H25NO6/c1-12-11-28-20-14(3)21-16(9-15(12)20)13(2)17(22(27)29-21)10-18(24)23-8-6-4-5-7-19(25)26/h9,11H,4-8,10H2,1-3H3,(H,23,24)(H,25,26) |
InChI Key |
XUTSQALHFXZMCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCCCCC(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid typically involves multiple steps, starting with the preparation of the furochromen core. This core is synthesized through a series of reactions, including cyclization and oxidation, to form the 3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production at scale .
Chemical Reactions Analysis
Types of Reactions
6-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
6-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
- (2,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-3-yl)methyl β-D-galactopyranoside
- 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
Uniqueness
What sets 6-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid apart from these similar compounds is its unique combination of the furochromen core with the hexanoic acid moiety. This structural feature may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development .
Biological Activity
6-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid is a derivative of furochromene that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that suggests various interactions within biological systems.
Chemical Structure
The compound's structural formula is represented as follows:
This structure includes a furochromene moiety, which is known for its diverse pharmacological properties.
Biological Activity Overview
Research indicates that 6-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid exhibits several biological activities:
- Antifibrinolytic Activity : Similar compounds have demonstrated significant antifibrinolytic properties. For instance, derivatives of 6-aminohexanoic acid (Ahx) have been shown to inhibit plasmin activity effectively. The structure–activity relationship (SAR) studies suggest that modifications in the side chains can enhance this activity significantly .
- Cytotoxic Effects : Some derivatives of Ahx have shown cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The concentration-dependent nature of this effect indicates potential applications in cancer therapy .
- Inhibition of Platelet Aggregation : Compounds related to 6-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid have been noted to inhibit platelet aggregation induced by thrombin and collagen. This suggests a potential role in managing thrombotic disorders .
Table 1: Summary of Biological Activities
| Compound Derivative | Activity Type | IC50 (mM) | Reference |
|---|---|---|---|
| H-EACA-NLeu-OH | Antifibrinolytic | <0.02 | |
| H-EACA-Leu-OH | Antifibrinolytic | 0.08 | |
| H-EACA-Nle-OH | Cytotoxicity (MCF-7) | N/A | |
| H-EACA-NLeu-NH-C4H9 | Plasmin Inhibitor | N/A |
Case Study: Antifibrinolytic Mechanism
A study conducted by Midura-Nowaczek et al. explored the antifibrinolytic mechanisms of various Ahx derivatives. They found that the introduction of branched-chain amino acids significantly enhanced the inhibitory activity against plasmin compared to linear chains. This highlights the importance of structural modifications in developing more effective antifibrinolytic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
